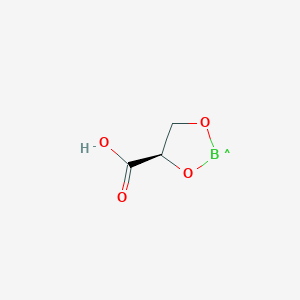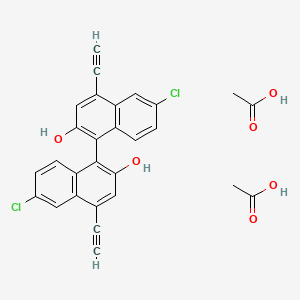![molecular formula C30H18 B14194645 1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene CAS No. 832744-37-3](/img/structure/B14194645.png)
1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene is a complex organic compound characterized by its unique structure, which includes multiple phenylethynyl groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. This requires careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzene ring or the phenylethynyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used for reduction reactions.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium amide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, into the compound.
科学研究应用
1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of conjugated systems and electronic properties.
Biology: Research into the biological activity of this compound includes its potential use as a ligand in biochemical assays and its interactions with biological macromolecules.
Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new drugs and diagnostic agents.
Industry: In the industrial sector, the compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable, conjugated structures.
作用机制
The mechanism of action of 1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene involves its interaction with specific molecular targets and pathways. The compound’s conjugated structure allows it to participate in electron transfer processes, making it a potential candidate for use in electronic devices and sensors. Additionally, its ability to form stable complexes with metal ions can be exploited in catalysis and other chemical processes.
相似化合物的比较
Similar Compounds
1-Ethynyl-4-(phenylethynyl)benzene: This compound has a similar structure but with fewer phenylethynyl groups, making it less complex.
1,4-Bis(phenylethynyl)benzene: This compound features two phenylethynyl groups attached to a benzene ring, offering a simpler structure compared to 1-(Phenylethynyl)-3-{[4-(phenylethynyl)phenyl]ethynyl}benzene.
Uniqueness
This compound is unique due to its multiple phenylethynyl groups, which enhance its conjugation and electronic properties. This makes it particularly valuable in applications requiring stable, conjugated systems, such as in the development of advanced materials and electronic devices.
属性
CAS 编号 |
832744-37-3 |
|---|---|
分子式 |
C30H18 |
分子量 |
378.5 g/mol |
IUPAC 名称 |
1-(2-phenylethynyl)-3-[2-[4-(2-phenylethynyl)phenyl]ethynyl]benzene |
InChI |
InChI=1S/C30H18/c1-3-8-25(9-4-1)14-15-27-16-18-28(19-17-27)21-23-30-13-7-12-29(24-30)22-20-26-10-5-2-6-11-26/h1-13,16-19,24H |
InChI 键 |
QSZJPNZZKLGIRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC3=CC=CC(=C3)C#CC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


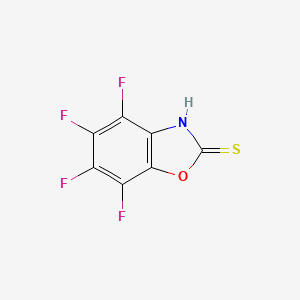
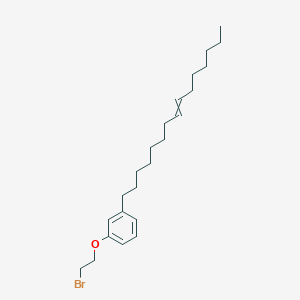

![5-[(Benzenesulfonyl)methylidene]-2,5-dihydro-1,2,4-triazine](/img/structure/B14194587.png)
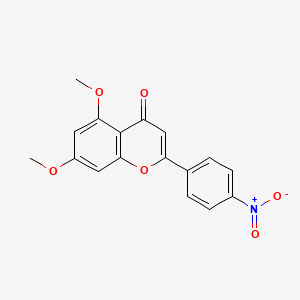
![[(2R,6S)-6-Methyl-1,4-dioxan-2-yl]methanol](/img/structure/B14194595.png)
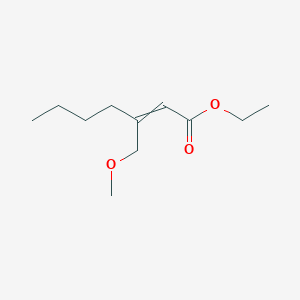
![3-Chloropropyl 3-[(2-hydroxyhydrazinylidene)methyl]benzoate](/img/structure/B14194605.png)

![(2R)-2-(3-fluorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B14194611.png)
![2-Chloro-4-[2-([1,2]thiazolo[3,4-b]pyridin-3-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14194624.png)
![tert-Butyl [(9-octyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14194628.png)
